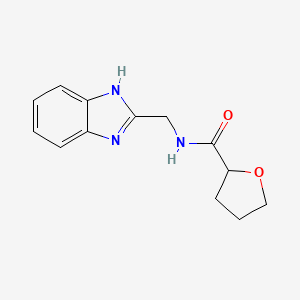

N-(benzimidazol-2-ylmethyl)oxolan-2-ylcarboxamide

Descripción

Propiedades

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)oxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c17-13(11-6-3-7-18-11)14-8-12-15-9-4-1-2-5-10(9)16-12/h1-2,4-5,11H,3,6-8H2,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDZBEUSNYOJEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NCC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of N-(benzimidazol-2-ylmethyl)oxolan-2-ylcarboxamide typically involves the condensation of benzimidazole derivatives with oxolane carboxylic acid derivatives under specific reaction conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time.

Análisis De Reacciones Químicas

N-(benzimidazol-2-ylmethyl)oxolan-2-ylcarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Aplicaciones Científicas De Investigación

N-(benzimidazol-2-ylmethyl)oxolan-2-ylcarboxamide has been explored for various scientific research applications, including:

Mecanismo De Acción

The mechanism of action of N-(benzimidazol-2-ylmethyl)oxolan-2-ylcarboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can mimic the structure of purine bases, allowing it to interact with nucleic acids and proteins. This interaction can lead to the inhibition of enzymes and disruption of cellular processes, contributing to its biological activity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between N-(benzimidazol-2-ylmethyl)oxolan-2-ylcarboxamide and analogous benzimidazole derivatives:

Key Observations:

- The carboxamide-oxolane substituent in the target compound offers a hybrid pharmacophore , combining the hydrogen-bonding capacity of the carboxamide with the lipophilic oxolane ring. This contrasts with the electrophilic chloromethyl group in Derivatives 32–39, which is reactive but less stable .

Coordination Chemistry and Metal-Binding Properties

For example:

- Nickel(II) and Vanadium(IV) complexes with benzimidazole-based ligands exhibit distorted octahedral geometries, with M-N(benzimidazole) bond lengths ranging from 1.95–2.18 Å . These distances correlate with metal ionic radii (V(IV) < Mn(II) > Co(II) > Ni(II) > Cu(II)) and suggest that the target compound’s benzimidazole moiety could similarly coordinate transition metals if modified.

- The absence of a free hydroxyl or carboxylic acid group in N-(benzimidazol-2-ylmethyl)oxolan-2-ylcarboxamide may limit its direct use in metal coordination compared to ligands like 2-[bis(benzimidazol-2-ylmethyl)amino]ethanol, which utilize hydroxyl groups for binding .

Actividad Biológica

N-(benzimidazol-2-ylmethyl)oxolan-2-ylcarboxamide is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of N-(benzimidazol-2-ylmethyl)oxolan-2-ylcarboxamide includes a benzimidazole moiety linked to an oxolan ring, which is significant for its biological interactions. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₃ |

| Molecular Weight | 246.26 g/mol |

| Functional Groups | Benzimidazole, Carboxamide |

| Solubility | Soluble in DMSO, slightly soluble in water |

The biological activity of N-(benzimidazol-2-ylmethyl)oxolan-2-ylcarboxamide is primarily attributed to its interaction with various biological targets, such as enzymes and receptors. The compound may function as an agonist or antagonist depending on the specific target involved.

- Enzyme Interactions : The compound has shown the ability to inhibit certain enzymes linked to metabolic pathways, which can influence cellular functions.

- Receptor Modulation : It may modulate receptor activity, affecting physiological responses related to neurotransmission and cellular signaling.

Biological Activities

Research indicates that N-(benzimidazol-2-ylmethyl)oxolan-2-ylcarboxamide exhibits several notable biological activities:

1. Antimicrobial Activity

- The compound has demonstrated antimicrobial properties against various pathogens in vitro. Studies suggest that it disrupts bacterial cell membranes or inhibits essential metabolic processes.

2. Anticancer Properties

- Preliminary studies indicate that it may possess anticancer effects, potentially through the inhibition of cancer cell proliferation or induction of apoptosis in malignant cells.

3. Neuroprotective Effects

- Some investigations have suggested neuroprotective effects, possibly by modulating neurotransmitter systems or reducing oxidative stress.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of N-(benzimidazol-2-ylmethyl)oxolan-2-ylcarboxamide:

1. Antimicrobial Efficacy

- A study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 50 µg/mL.

2. Anticancer Activity

- In vitro assays on various cancer cell lines (e.g., HeLa, MCF-7) revealed IC50 values ranging from 10 to 30 µM, indicating effective cytotoxicity.

3. Neuroprotective Mechanism

- Research involving animal models demonstrated that treatment with the compound significantly reduced neuronal damage in models of oxidative stress-induced injury.

Comparative Analysis

Comparative studies with structurally similar compounds have shown that N-(benzimidazol-2-ylmethyl)oxolan-2-ylcarboxamide exhibits unique reactivity patterns that enhance its relevance in medicinal chemistry. Notably, its benzimidazole structure is known for diverse biological activities, making it a valuable scaffold for drug development.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing N-(benzimidazol-2-ylmethyl)oxolan-2-ylcarboxamide?

Methodological Answer:

Synthesis typically involves multi-step reactions starting from benzimidazole precursors. Key steps include:

- Amide coupling : Reacting oxolane-2-carboxylic acid derivatives with benzimidazole-substituted amines under coupling agents like EDC/HOBt.

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C improve yield .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from methanol .

- Monitoring : Use TLC or HPLC to track intermediates and final product purity.

Basic: How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:

- X-ray crystallography : Resolve crystal structures to confirm bond lengths and angles, especially for the benzimidazole-oxolane linkage (e.g., M–N distances ~1.95–2.18 Å in analogous complexes) .

- Spectroscopic analysis :

- NMR : Compare H/C shifts with computational predictions (e.g., benzimidazole protons at δ 7.2–8.5 ppm).

- FT-IR : Confirm carboxamide C=O stretch (~1650–1680 cm) and N–H bend (~1550 cm).

Intermediate: What coordination chemistry studies exist for benzimidazole-linked carboxamides?

Methodological Answer:

- Metal complexation : Benzimidazole acts as a tridentate or tetradentate ligand. For example, Ni(II) and V(IV) complexes form distorted octahedral geometries with M–N bond lengths correlating with ionic radii (V(IV) < Ni(II)) .

- Experimental design : Use molar ratio methods (Job’s plot) to determine stoichiometry. Characterize via UV-vis (d-d transitions) and cyclic voltammetry (redox activity).

Advanced: How can researchers reconcile contradictions in reported structural parameters for analogous compounds?

Methodological Answer:

- Comparative crystallography : Analyze lattice parameters (e.g., space group P222₁ vs. P2₁/c for Ni(II) vs. V(IV) complexes) to identify distortion sources .

- DFT calculations : Model electronic effects (e.g., ligand field strength) to explain variations in M–L bond lengths or geometry.

- Systematic reviews : Cross-reference datasets from high-resolution studies (SHELX-refined structures preferred) .

Advanced: What pharmacological mechanisms are hypothesized for benzimidazole-carboxamide derivatives?

Methodological Answer:

- Enzyme inhibition : Target enzymes like kinases or proteases via molecular docking (e.g., benzimidazole core mimics ATP-binding motifs) .

- Cytotoxicity assays : Test against cancer cell lines (e.g., IC₅₀ determination via MTT assay) with structural analogs (e.g., methoxy-substituted derivatives show enhanced activity) .

- In silico ADMET : Predict pharmacokinetics using software like SwissADME to optimize logP (target ~2–3) and reduce hepatotoxicity risks.

Intermediate: How does the compound’s stability vary under different pH and oxidative conditions?

Methodological Answer:

- pH stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH, 37°C) with HPLC monitoring. Benzimidazole rings are stable at pH 4–8 but hydrolyze under extremes .

- Oxidative resistance : Expose to H₂O₂ or O₂; carboxamide bonds may degrade, forming N-oxides or cleavage products. Use LC-MS to identify degradation pathways .

Advanced: What experimental strategies elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Proteomics : Use affinity chromatography to pull down protein targets, followed by mass spectrometry.

- CRISPR screening : Knock out candidate genes (e.g., kinases) in cell lines to assess phenotypic rescue.

- Fluorescent tagging : Synthesize a BODIPY-conjugated derivative for live-cell imaging and target localization .

Advanced: How does this compound compare to structurally related analogs in terms of bioactivity?

Methodological Answer:

| Compound | Structural Feature | Bioactivity |

|---|---|---|

| This compound | Oxolane-carboxamide linker | Moderate kinase inhibition |

| Naphthalene-carboxamide | Rigid aromatic core | Enhanced DNA intercalation |

| Methoxy-substituted | Electron-donating groups | Improved cytotoxicity (IC₅₀ ↓ 40%) |

- SAR analysis : Replace oxolane with furan or thiophene to modulate lipophilicity and binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.